molecular formula C11H5Cl2F3N4 B1676241 5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole CAS No. 111234-77-6

5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

Cat. No. B1676241
M. Wt: 321.08 g/mol
InChI Key: VVCQCVLBNUXZID-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole, also known as pyrazole, is an important intermediate in the production of the insecticide fipronil . It is a compound with a pyrazole core, which is a pentatomic heterocycle with a nitrogen heteroatom .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the reaction of diazonium salt of 2,6-dichloro-4-trifluoromethyl aniline with ethyl cyanoacetate in an organic solvent . The resulting product then reacts with formaldehyde under the protection of inert gas . The final step involves a cyclization reaction with ammonia, resulting in the formation of 5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. These include reactions with diazonium salt, ethyl cyanoacetate, formaldehyde, and ammonia .


Physical And Chemical Properties Analysis

Pyrazole, the core structure of this compound, is a colorless solid with a boiling point of 186-188°C and a melting point of 67-70°C . It is a weak base and soluble in water .

Scientific Research Applications

Synthesis of Insecticidal Compounds

5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole is a key starting material for synthesizing various compounds with insecticidal properties. It has been used in the preparation of insecticides like 5-amino-3-cyano-1-(2,6-dichloro4-trifluoromethylphenyl)-4-(trifluoromethylsulfanyl)pyrazole and its derivatives (Yang et al., 2006). Similarly, its reaction with arylsulfonyl chlorides has produced compounds exhibiting insecticidal activity against pests like army worm and rice plant hopper (Zhang et al., 2010).

Chemical Structure and Interaction Studies

The compound has been a subject of structural analysis to understand its chemical properties better. Studies like the X-ray crystallography of its derivatives provide insights into its molecular conformation and potential reactivity with other compounds (Zhang et al., 2011).

Role in GABA Receptor Antagonism

This chemical plays a significant role in the study of GABA receptor antagonists. It forms the basis of structurally similar compounds used in insecticides, showing high binding potency and toxicity, which is essential for understanding the interaction between chemicals and biological receptors (Sammelson et al., 2004).

Development of Novel Derivatives for Biological Activities

The compound serves as a foundational structure for developing various derivatives with potential biological activities. For instance, thiourea derivatives containing pyrazole rings have been synthesized using this compound, showing the versatility of its applications in medicinal chemistry (Zhang et al., 2011).

Application in Polymer Chemistry

5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole has also been used in polymer chemistry. It's involved in the synthesis of polyamides and polyimides containing pyrazole rings, which are significant for developing new materials with specific properties like high thermal stability and solubility in organic solvents (Kim et al., 2016).

Enabling Studies in Organic Synthesis

This compound facilitates various organic synthesis processes. Its reactivity with different reagents leads to the creation of diverse organic compounds, expanding the scope of synthetic organic chemistry (Beck et al., 1988).

properties

IUPAC Name

3-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F3N4/c12-7-1-6(11(14,15)16)2-8(13)9(7)20-4-5(3-17)10(18)19-20/h1-2,4H,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCQCVLBNUXZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C=C(C(=N2)N)C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90149553
Record name M&B 39279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole

CAS RN

111234-77-6
Record name M&B 39279
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111234776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M&B 39279
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90149553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B NICOLAUS, P BÖGER - Journal of Pesticide Science, 1995 - jlc.jst.go.jp
Using autotrophic Scenedesmus cells and maize protoporphyrinogen-IX oxidase, twelve pyrazole compounds recently synthesized were assayed with respect to peroxidizing phytotoxic …
Number of citations: 4 jlc.jst.go.jp
PM Derrick, AH Cobb, KE Pallett - Pesticide biochemistry and physiology, 1988 - Elsevier
The sequence of the herbicidal effects of acifluorfen and the novel herbicide M&B 39279 (5-amino-4-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole) on ultrastructure in excised …
Number of citations: 36 www.sciencedirect.com

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